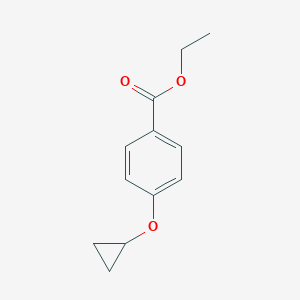

Ethyl 4-(cyclopropyloxy)benzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-cyclopropyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-14-12(13)9-3-5-10(6-4-9)15-11-7-8-11/h3-6,11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJJFWHFJIKHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614139 | |

| Record name | Ethyl 4-(cyclopropyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62577-91-7 | |

| Record name | Benzoic acid, 4-(cyclopropyloxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62577-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(cyclopropyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aryl Ester Compounds in Contemporary Chemical Research

Aryl esters are a cornerstone of organic chemistry, serving as pivotal intermediates, functional motifs in biologically active molecules, and key components in materials science. google.commdpi.com Their importance stems from their inherent reactivity and stability, which allows for a diverse range of chemical transformations.

In medicinal chemistry, the ester group is often employed as a bioisostere or a protecting group, and it is a common feature in numerous therapeutic agents. The ester linkage can influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Furthermore, aryl esters are integral to the synthesis of complex molecular architectures due to their ability to participate in a variety of coupling reactions and other transformations. nih.gov

In the realm of materials science, aryl esters are fundamental building blocks for polymers, liquid crystals, and other functional materials. Their rigid aromatic cores and the electronic nature of the ester group can impart desirable thermal, optical, and mechanical properties to these materials. The continued development of novel synthetic methodologies to access functionalized aryl esters remains an active area of research. nih.gov

Structural Context and Systematic Nomenclature of Ethyl 4 Cyclopropyloxy Benzoate

Structural Features: Ethyl 4-(cyclopropyloxy)benzoate is characterized by a central benzene (B151609) ring substituted at the 1 and 4 positions. The ester functional group, specifically an ethyl ester (-COOCH₂CH₃), is attached to one carbon of the aromatic ring. At the para position (C4), a cyclopropyloxy group (-O-c-C₃H₅) is present. This ether linkage connects a three-membered cyclopropyl (B3062369) ring to the phenyl ring. The presence of the small, strained cyclopropyl ring is a notable feature, as this moiety is known to impart unique electronic and conformational properties to molecules.

Systematic Nomenclature: Following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is This compound . The naming convention prioritizes the ester functional group. The "ethyl" prefix denotes the alcohol-derived portion of the ester, while "benzoate" indicates the salt or ester of benzoic acid. The substituent at the fourth position of the benzene ring is "cyclopropyloxy," which describes the cyclopropyl group attached via an oxygen atom.

Predicted Physicochemical Properties:

While experimental data for this compound is scarce, its properties can be predicted based on its structure and comparison to analogous compounds like ethyl 4-ethoxybenzoate. nih.govmasterorganicchemistry.com

| Property | Predicted Value/Information |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| Appearance | Likely a colorless liquid or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents and poorly soluble in water |

| Boiling Point | Predicted to be higher than that of ethyl benzoate (B1203000) due to the larger molecular weight |

| Melting Point | Dependent on crystal packing forces |

Current Research Landscape and Prospective Directions for Ethyl 4 Cyclopropyloxy Benzoate Investigations

Established Synthetic Routes to this compound

The synthesis of this compound is predominantly achieved through two well-established routes: the esterification of 4-(cyclopropyloxy)benzoic acid with ethanol and the Williamson etherification to construct the cyclopropyloxy moiety.

Esterification Approaches from 4-(cyclopropyloxy)benzoic Acid and Ethanol

The Fischer-Speier esterification is a widely used method for the synthesis of this compound from its corresponding carboxylic acid, 4-(cyclopropyloxy)benzoic acid, and ethanol. This acid-catalyzed reaction typically employs a strong acid catalyst, such as sulfuric acid, to achieve high conversion rates. The reaction is generally carried out under reflux conditions to drive the equilibrium towards the formation of the ester product. researchgate.netquora.com

The general procedure involves dissolving 4-(cyclopropyloxy)benzoic acid in an excess of ethanol, followed by the careful addition of a catalytic amount of concentrated sulfuric acid. The mixture is then heated at reflux for a specified period. The progress of the reaction can be monitored using techniques like thin-layer chromatography. Upon completion, the excess ethanol is typically removed under reduced pressure, and the crude product is worked up to isolate the pure this compound.

| Parameter | Condition | Reference |

| Reactants | 4-(cyclopropyloxy)benzoic acid, Ethanol | quora.com |

| Catalyst | Concentrated Sulfuric Acid | researchgate.net |

| Temperature | Reflux | researchgate.net |

| Reaction Time | Varies (typically several hours) | researchgate.net |

| Work-up | Removal of excess ethanol, aqueous work-up | orgsyn.org |

Williamson Etherification Strategies for the Cyclopropyloxy Moiety

An alternative and versatile approach to constructing the this compound molecule is through the Williamson ether synthesis. This method involves the reaction of ethyl 4-hydroxybenzoate (B8730719) with a cyclopropyl halide or a similar cyclopropylating agent in the presence of a base. This reaction proceeds via an SN2 mechanism where the phenoxide ion, generated from ethyl 4-hydroxybenzoate by the base, acts as a nucleophile and attacks the electrophilic carbon of the cyclopropylating agent. nih.gov

A common variation of this method, particularly for the synthesis of aryl ethers, is the Ullmann condensation. nih.gov This copper-catalyzed reaction allows for the coupling of an aryl halide with an alcohol or, in this case, a phenol (B47542) derivative. For the synthesis of this compound, this would involve the reaction of ethyl 4-hydroxybenzoate with a cyclopropyl halide in the presence of a copper catalyst and a base. The reaction conditions, including the choice of copper catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. arkat-usa.orgnih.gov

| Reactants | Ethyl 4-hydroxybenzoate, Cyclopropyl Halide | Reference |

| Catalyst | Copper(I) salt (e.g., CuI) | nih.gov |

| Ligand | Picolinic acid, N,N-dimethylglycine, etc. | nih.gov |

| Base | K₃PO₄, Cs₂CO₃ | nih.gov |

| Solvent | DMSO, DMF, Toluene | arkat-usa.orgnih.gov |

| Temperature | 80-160 °C | nih.govnih.gov |

Innovative Catalytic Systems for Aryl Cyclopropyl Ether Formation

Recent research has focused on developing more efficient and milder catalytic systems for the formation of aryl cyclopropyl ethers, a key structural motif in this compound. These efforts aim to overcome the limitations of traditional methods, such as harsh reaction conditions and the need for stoichiometric amounts of reagents.

One area of innovation involves the use of advanced ligand systems for copper-catalyzed Ullmann-type reactions. The choice of ligand can significantly influence the reaction rate, yield, and substrate scope. For instance, ligands such as picolinic acid have been shown to facilitate the Cu-catalyzed O-arylation of phenols with aryl halides under milder conditions. nih.gov The development of air-stable and easily handled catalyst systems is also a key focus, with catalysts like iodo-tris-(triphenylphosphine)copper(I) (CuI(PPh₃)₃) showing promise in non-polar solvents. arkat-usa.org

Furthermore, research into palladium-catalyzed cross-coupling reactions for C-O bond formation offers another avenue for the synthesis of aryl cyclopropyl ethers, potentially under even milder conditions and with broader functional group tolerance. rsc.org

Process Optimization and Scale-Up Considerations in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization and scale-up parameters. Key factors include maximizing yield and purity, minimizing reaction times and waste generation, and ensuring the economic viability of the process.

For the esterification route, optimization may involve exploring different catalysts to find more environmentally friendly and recyclable options. For example, solid acid catalysts have been investigated as alternatives to corrosive mineral acids like sulfuric acid. cibtech.org Microwave-assisted synthesis has also been shown to accelerate esterification reactions, potentially leading to shorter reaction times and improved energy efficiency. cibtech.org

In the context of the Williamson ether synthesis, particularly the Ullmann condensation, process optimization focuses on the catalyst system. This includes the loading of the copper catalyst and ligand, the choice of base and solvent, and the reaction temperature. For large-scale production, the use of robust and recyclable catalysts is highly desirable. The development of continuous flow processes is another important consideration for scale-up, as it can offer better control over reaction parameters, improved safety, and higher throughput compared to batch processes.

Mechanistic Studies of Ester Hydrolysis and Transesterification Reactions of this compound

The ester functional group is a primary site of reactivity in this compound, readily undergoing nucleophilic acyl substitution reactions such as hydrolysis and transesterification.

Ester Hydrolysis

The hydrolysis of this compound involves the cleavage of the ester bond to yield 4-(cyclopropyloxy)benzoic acid and ethanol. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This reaction proceeds via a multi-step mechanism. Initially, the carbonyl oxygen of the ester is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Following a proton transfer, the ethoxy group is eliminated as ethanol, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid product. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic addition step, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the ethoxide ion (a good leaving group) to form the carboxylic acid. In the basic medium, a rapid acid-base reaction occurs where the newly formed carboxylic acid is deprotonated by the ethoxide ion (or another hydroxide ion) to form a carboxylate salt. libretexts.orgvaia.com

The electronic nature of the para-substituent on the benzoate (B1203000) ring influences the rate of hydrolysis. The cyclopropyloxy group is an electron-donating group, which increases electron density on the phenyl ring. This effect slightly reduces the electrophilicity of the carbonyl carbon, which can decrease the rate of base-catalyzed hydrolysis compared to unsubstituted ethyl benzoate.

Transesterification

Transesterification is a process that converts one ester into another by reaction with an alcohol. ucla.edu For this compound, this would involve reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst.

The mechanism is analogous to hydrolysis. In an acid-catalyzed reaction, the incoming alcohol attacks the protonated carbonyl group. ucla.edu In a base-catalyzed reaction, an alkoxide ion (R'-O⁻) from the new alcohol acts as the nucleophile. The reaction is reversible, and an excess of the reactant alcohol is typically used to drive the equilibrium toward the desired product. libretexts.orgucla.edu For example, reacting this compound with a large excess of methanol (B129727) under acidic conditions would yield Mthis compound and ethanol.

| Reaction | Catalyst | Nucleophile | Key Intermediate | Products |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Acid (e.g., H₂SO₄) | Water (H₂O) | Protonated Tetrahedral Intermediate | 4-(cyclopropyloxy)benzoic acid + Ethanol |

| Base-Catalyzed Hydrolysis | Base (e.g., NaOH) | Hydroxide Ion (OH⁻) | Tetrahedral Intermediate | 4-(cyclopropyloxy)benzoate Salt + Ethanol |

| Transesterification | Acid or Base | Alcohol (R'-OH) | Tetrahedral Intermediate | New Ester + Ethanol |

Electrophilic and Nucleophilic Aromatic Substitution Pathways on the Phenyl Ring System

The reactivity of the aromatic ring in this compound is dictated by the competing electronic effects of its two substituents: the activating cyclopropyloxy group and the deactivating ethyl ester group.

Electrophilic Aromatic Substitution (EAS)

EAS is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. quora.com The mechanism generally involves two steps: attack of the electrophile on the electron-rich pi system of the ring to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the removal of a proton to restore aromaticity. msu.edu

The substituents on the ring determine both the rate of reaction and the regioselectivity (the position of substitution).

-O-cyclopropyl group: The oxygen atom's lone pairs can be donated into the ring through resonance, making it a strong electron-donating group. Such groups are powerful activators of the ring towards EAS and direct incoming electrophiles to the ortho and para positions. quora.comquora.com

-COOEt (ethyl ester) group: This is an electron-withdrawing group due to the electronegativity of the oxygen atoms and resonance effects. It deactivates the ring towards EAS and directs incoming electrophiles to the meta position. libretexts.org

In this compound, the powerful activating, ortho, para-directing cyclopropyloxy group is para to the deactivating, meta-directing ester group. The activating effect of the alkoxy group dominates, making the ring more reactive than benzene itself. Substitution will occur at the positions ortho to the cyclopropyloxy group (positions 3 and 5), which are also meta to the ester group. libretexts.orgyoutube.com

| Substituent | Effect on Reactivity | Directing Influence | Governing Effect |

|---|---|---|---|

| -O-cyclopropyl | Activating | Ortho, Para | Resonance (Donation) |

| -COOEt | Deactivating | Meta | Inductive/Resonance (Withdrawal) |

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions involve a nucleophile displacing a leaving group on an aromatic ring. wikipedia.org This pathway is fundamentally different from SN1 and SN2 reactions and requires specific conditions. The most common mechanism is the addition-elimination pathway, which is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (such as a halide). wikipedia.orgbyjus.com The electron-withdrawing group is necessary to stabilize the negative charge in the intermediate, known as a Meisenheimer complex. youtube.com

This compound is not a suitable substrate for SNAr reactions. It lacks a good leaving group on the aromatic ring, and more importantly, it possesses a strong electron-donating cyclopropyloxy group, which would destabilize the negatively charged intermediate required for the reaction to proceed. youtube.com

Investigations into Cyclopropane (B1198618) Ring-Opening and Rearrangement Mechanisms in Related Cyclopropyloxy Derivatives

The cyclopropane ring is characterized by significant ring strain (approximately 27 kcal/mol), which makes it susceptible to ring-opening reactions under certain conditions, such as in the presence of acids or metals. nih.govbeilstein-journals.org In cyclopropyloxy derivatives, the ether oxygen provides a potential site for initiating such reactions.

Acid-Catalyzed Ring-Opening

Under strongly acidic conditions, the ether oxygen of the cyclopropyloxy group can be protonated. This protonation could facilitate the cleavage of a C-C bond within the cyclopropane ring to relieve ring strain and form a more stable carbocationic intermediate. stackexchange.com This process is analogous to the acid-catalyzed opening of other strained rings like epoxides. The resulting carbocation could then be trapped by a nucleophile or undergo further rearrangement to yield various products. Theoretical studies on related donor-acceptor cyclopropanes suggest that interaction with an electrophile weakens the vicinal C-C bonds, promoting heterolytic cleavage. nih.gov

Rearrangement Mechanisms

The chemistry of cyclopropane-containing molecules is rich with rearrangement reactions. While specific studies on this compound are not prevalent, mechanistic principles can be drawn from related systems. For example, the Cloke–Wilson rearrangement describes the ring-expansion of cyclopropyl ketones or imines into dihydrofurans or dihydropyrroles, respectively, often under thermal or Lewis acid-catalyzed conditions. rsc.org Similarly, studies on cyclopropyl-substituted cations show a propensity for complex rearrangements to form more stable structures. acs.org These examples underscore the potential for the strained three-membered ring in cyclopropyloxy derivatives to participate in skeletal reorganizations, particularly when a reactive center is generated nearby, such as through protonation of the ether oxygen.

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound can selectively target the ester group or, under more forcing conditions, the aromatic ring or cyclopropyl moiety.

Reduction Pathways

The ethyl ester group is readily reduced by various reagents. The outcome of the reaction is dependent on the reducing agent used.

Reduction to Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. libretexts.orgvaia.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the loss of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to yield (4-(cyclopropyloxy)phenyl)methanol after an aqueous workup. libretexts.org

Reduction to Aldehyde: It is possible to stop the reduction at the aldehyde stage using less reactive, sterically hindered reducing agents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) at -78 °C is commonly used for this transformation, which would convert this compound into 4-(cyclopropyloxy)benzaldehyde. libretexts.org

Deoxygenative Reduction to Ether: More recent methods have been developed for the complete deoxygenation of esters to ethers. For instance, using a combination of TiCl₄ as a catalyst with BH₃–NH₃ as the reductant can convert aromatic esters into their corresponding ethers, which would yield 1-(cyclopropyloxy)-4-(ethoxymethyl)benzene. acs.org

| Reducing Agent | Conditions | Product | Product Class |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Standard | (4-(cyclopropyloxy)phenyl)methanol | Primary Alcohol |

| Diisobutylaluminium hydride (DIBAL-H) | -78 °C | 4-(cyclopropyloxy)benzaldehyde | Aldehyde |

| TiCl₄ / BH₃–NH₃ | Room Temperature | 1-(cyclopropyloxy)-4-(ethoxymethyl)benzene | Ether |

Oxidation Pathways

The ester and ether functional groups are generally stable to many common oxidizing agents. The potential sites for oxidation are the aromatic ring and the cyclopropyl group.

Aromatic Ring Oxidation: The electron-rich phenyl ring can be susceptible to oxidation under harsh conditions (e.g., hot, concentrated KMnO₄), but this typically leads to degradation and cleavage of the ring rather than a synthetically useful transformation.

Cyclopropane Ring Oxidation: While the cyclopropane ring is relatively robust, oxidative ring-opening is possible, often mediated by radical pathways. Studies on related compounds like cyclopropanols have shown that metal-based oxidants such as Ag(II) can promote a single-electron oxidation, leading to a radical intermediate that undergoes ring-opening. beilstein-journals.org A similar speculative pathway for this compound could involve the formation of a radical cation, followed by ring cleavage and subsequent reaction to form various oxidized products.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemical research, offering a detailed picture of the electron distribution and energy of a molecule. These calculations are instrumental in predicting molecular geometry, stability, and sites of reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. espublisher.comnih.gov By approximating the electron density, DFT can accurately predict molecular geometries and a host of electronic properties. For Ethyl 4-(cyclopropyloxy)benzoate, a DFT analysis, likely using a functional such as B3LYP with a basis set like 6-311++G**, would be employed to optimize the molecule's three-dimensional structure. nih.gov This optimization determines the most stable arrangement of atoms by finding the minimum energy conformation.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.comnih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap suggests higher reactivity.

Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map would highlight electron-rich regions, likely around the oxygen atoms of the ester and ether groups, and electron-poor regions, which are important for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests good kinetic stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic esters.

The flexibility of the ethyl and cyclopropyloxy groups in this compound means the molecule can exist in multiple conformations. Conformational analysis involves systematically rotating the rotatable bonds (e.g., C-O bonds of the ether and ester linkages) and calculating the energy of each resulting geometry. This process maps out the potential energy surface, identifying the lowest energy (most stable) conformers and the energy barriers between them. Such studies are crucial for understanding the molecule's behavior in different environments and its ability to bind to biological targets or other molecules.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are used to explore the behavior of a molecule in a larger system, such as in a solvent or a crystal lattice. MD simulations model the movements of atoms and molecules over time based on a force field that describes the intermolecular and intramolecular forces.

For this compound, an MD simulation could be used to study how molecules interact with each other in the condensed phase. This would reveal information about packing in the solid state and solvation in various solvents. The simulations can predict properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, providing insights into the local structure of the liquid or solid. These simulations are vital for understanding macroscopic properties like solubility and melting point based on the strength and nature of intermolecular interactions, such as van der Waals forces and dipole-dipole interactions. nih.gov

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis Chemical Shifts)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure. epstem.net

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, often performed using DFT, can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. epstem.net For this compound, these calculations would provide theoretical chemical shifts for the aromatic protons, the ethyl group protons and carbons, and the cyclopropyl (B3062369) group protons and carbons.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. The calculated IR spectrum for this compound would show characteristic peaks for the C=O stretch of the ester, the C-O stretches of the ester and ether, and the vibrations of the aromatic ring and the cyclopropyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to a molecule's UV-Vis absorption spectrum. researchgate.net For this compound, TD-DFT would likely predict strong absorptions in the UV region corresponding to π-π* transitions within the benzene (B151609) ring.

Table 2: Hypothetical Comparison of Experimental and Computationally Predicted Spectroscopic Data

| Spectrum | Experimental Data (for similar compounds) mdpi.com | Predicted Data (Illustrative) | Key Assignments |

| ¹H NMR (ppm) | Aromatic H: ~7.0-8.0; OCH₂ (ethyl): ~4.3; CH₃ (ethyl): ~1.4 | Aromatic H: 7.9, 6.9; OCH₂ (ethyl): 4.3; CH (cyclopropyl): 3.8; CH₂ (cyclopropyl): 0.8; CH₃ (ethyl): 1.3 | Chemical shifts for different proton environments. |

| IR (cm⁻¹) | C=O stretch: ~1710; C-O stretch: ~1250, ~1170 | C=O stretch: 1715; Aromatic C=C stretch: 1605; C-O-C stretch: 1255, 1165 | Vibrational modes of functional groups. |

| UV-Vis (nm) | λ_max: ~255 | λ_max: 258 | Electronic transitions (π → π*). |

Note: Experimental data is referenced from a related compound, Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, for comparative context. mdpi.com Predicted data is illustrative of typical computational results.

Reaction Mechanism Elucidation via Transition State Modeling

Theoretical chemistry can be used to map out the entire energy profile of a chemical reaction, including the structures and energies of reactants, products, intermediates, and, crucially, transition states. By locating the transition state structure and calculating its energy, chemists can determine the activation energy of a reaction, which governs the reaction rate. For reactions involving this compound, such as its synthesis via Williamson ether synthesis or its hydrolysis, transition state modeling could elucidate the step-by-step mechanism, confirm the roles of catalysts, and explain the observed regioselectivity and stereoselectivity.

Based on a comprehensive search of publicly available scientific literature and chemical databases, detailed experimental data for the advanced analytical characterization of "this compound" (CAS No. 62577-91-7) is not available.

While methods for the analysis of related benzoate (B1203000) esters are well-documented, specific research findings, spectra, and data tables for the target compound could not be located. Information regarding its High-Resolution Mass Spectrometry (HRMS), detailed one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and specific chromatographic techniques for purity assessment are not present in the searched sources.

Therefore, it is not possible to generate the requested article with the required scientifically accurate, detailed findings and data tables for each specified analytical methodology. The creation of such content without source data would be speculative and would not meet the required standards of scientific accuracy.

Advanced Analytical Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. The development of a robust HPLC method for Ethyl 4-(cyclopropyloxy)benzoate is critical for routine quality control and stability testing. While specific validated methods for this exact compound are not extensively published, a suitable method can be extrapolated from established procedures for structurally similar benzoate (B1203000) esters, such as ethyl paraben and other alkoxybenzoates.

A reversed-phase HPLC method is typically the most effective approach for a molecule of this polarity. This involves a non-polar stationary phase and a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase.

Key aspects of HPLC method development include:

Column Selection: A C18 or C8 column is generally preferred for the analysis of benzoate esters, offering a good balance of retention and resolution.

Mobile Phase Composition: A gradient elution using a mixture of acetonitrile (B52724) or methanol (B129727) and water (or an aqueous buffer) is often employed to ensure the efficient separation of the main compound from any impurities with different polarities.

Detection: A UV detector is suitable for this compound due to the presence of the benzene (B151609) ring chromophore. The detection wavelength is typically set at the absorption maximum of the analyte to achieve the highest sensitivity.

A proposed set of HPLC parameters for the analysis of this compound is detailed in the table below.

| Parameter | Suggested Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-20 min: 50-90% B20-25 min: 90% B25-30 min: 90-50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | ~254 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical HPLC method based on common practices for analyzing similar aromatic esters.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS is particularly useful for identifying potential volatile impurities from the synthesis process and for characterizing degradation products that may form under stress conditions such as heat, light, or extreme pH.

Potential degradation pathways for this compound could include hydrolysis of the ester bond to form 4-(cyclopropyloxy)benzoic acid and ethanol (B145695), or cleavage of the cyclopropyl (B3062369) ether bond. GC-MS analysis would allow for the separation and identification of these and other potential low-level volatile products.

A typical GC-MS method would involve:

Sample Preparation: Dilution in a suitable organic solvent. Derivatization may be necessary for non-volatile degradation products, although the primary targets are often volatile.

GC Separation: A capillary column with a non-polar or medium-polarity stationary phase is used to separate the components of the sample based on their boiling points and affinities for the stationary phase.

MS Detection: As components elute from the GC column, they are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, providing a unique mass spectrum for each compound that can be used for identification by comparison to spectral libraries.

The following table outlines proposed GC-MS parameters for the analysis of this compound and its potential volatile byproducts.

| Parameter | Suggested Conditions |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

This table presents a hypothetical GC-MS method based on general principles for the analysis of similar compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide invaluable information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.

As of the current literature survey, a specific crystal structure for this compound has not been published. However, the crystal structure of a related compound, ethyl 4-[(4-methylbenzyl)oxy]benzoate, has been reported. nih.gov This study reveals that the conformation of the ethoxy group and the orientation of the phenyl rings can vary, indicating conformational flexibility. nih.gov

Should a single crystal of this compound be obtained, X-ray diffraction analysis would be expected to reveal:

The planarity of the benzoate ring system.

The conformation of the cyclopropyloxy group relative to the plane of the benzene ring.

The torsion angles of the ethyl ester group.

The nature of any intermolecular interactions, such as C-H···O or C-H···π interactions, which dictate the crystal packing. nih.gov

Such data is crucial for understanding the solid-state properties of the material, which can influence its physical characteristics and stability.

Applications in Organic Synthesis and Advanced Materials

Ethyl 4-(cyclopropyloxy)benzoate as a Precursor in the Synthesis of Complex Organic Scaffolds

The structural framework of this compound makes it an intriguing starting point for the synthesis of more elaborate organic structures. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, 4-cyclopropyloxybenzoic acid, which can then undergo a variety of coupling reactions to form amides, esters, and other derivatives. This reactivity allows for the incorporation of the 4-cyclopropyloxy-phenyl moiety into larger and more complex molecular scaffolds.

For instance, in the synthesis of diverse heterocyclic scaffolds, multicomponent reactions (MCRs) are often employed. These reactions, which involve the combination of three or more starting materials in a single step, are highly efficient for building molecular complexity. Aldehydes and carboxylic acids are common components in MCRs, and it is conceivable that derivatives of this compound, such as 4-cyclopropyloxybenzaldehyde, could be utilized in such reactions to generate a library of complex molecules with a cyclopropyloxy-phenyl substituent.

Furthermore, the cyclopropyl (B3062369) group itself can participate in various chemical transformations. Donor-acceptor cyclopropanes, for example, are known to undergo ring-opening reactions to form larger ring systems or to act as three-carbon building blocks in cycloaddition reactions. researchgate.net While this compound is not a classic donor-acceptor cyclopropane (B1198618), the electronic nature of the cyclopropyloxy group can influence the reactivity of the aromatic ring, potentially enabling novel synthetic transformations for the construction of intricate molecular frameworks.

Strategic Derivatization for Functional Analogues and Libraries

The strategic derivatization of this compound can lead to the generation of functional analogues and diverse chemical libraries. The ester group provides a convenient handle for modification, allowing for the synthesis of a wide range of derivatives with altered properties.

One approach to derivatization involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amidation with a variety of amines. This would yield a library of 4-cyclopropyloxybenzamides with diverse substituents, each with potentially unique biological activities or material properties. A new derivatization reagent, 4-bromo-N-methylbenzylamine, has been described for the analysis of biological organic acids, highlighting the importance of amine-based derivatization in modern chemical analysis. nih.gov

Another strategy for derivatization involves the modification of the aromatic ring. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could introduce additional functional groups onto the benzene (B151609) ring, further expanding the diversity of accessible analogues. These new functional groups could then be used for subsequent chemical modifications, such as cross-coupling reactions, to build even more complex molecules.

The following table illustrates potential derivatization strategies for this compound:

| Starting Material | Reagents and Conditions | Product | Potential Application |

| This compound | 1. NaOH, H2O, heat2. Amine, coupling agent | 4-Cyclopropyloxybenzamide derivative | Bioactive molecule screening |

| This compound | HNO3, H2SO4 | Ethyl 4-(cyclopropyloxy)-3-nitrobenzoate | Intermediate for further functionalization |

| This compound | Br2, FeBr3 | Ethyl 3-bromo-4-(cyclopropyloxy)benzoate | Precursor for cross-coupling reactions |

Incorporation of the 4-(cyclopropyloxy)benzoate Moiety into Novel Functional Materials

The 4-(cyclopropyloxy)benzoate moiety possesses structural features that make it an attractive component for the design of novel functional materials, particularly liquid crystals. Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal, and their molecular structure is a key determinant of their behavior. Benzoate (B1203000) derivatives are a well-established class of mesogens, the fundamental units of liquid crystals. google.com

The rigid aromatic core of the benzoate group, combined with the flexible cyclopropyloxy tail, could lead to the formation of liquid crystalline phases over a specific temperature range. The presence of the cyclopropyl group is of particular interest as it can influence the packing of the molecules in the liquid crystalline state, potentially leading to novel and desirable properties such as a broad mesophase range or specific electro-optical responses.

Patents have been filed for liquid crystal compositions that include various benzoate derivatives, demonstrating the commercial interest in this class of compounds for display technologies. google.com While there are no specific reports on the use of this compound in liquid crystals, the structural similarities to known mesogens suggest that it could be a valuable component in the design of new liquid crystalline materials.

The table below shows examples of benzoate derivatives used in liquid crystal formulations:

| Compound | Mesophase | Reference |

| 4-n-propylphenyl-4-(trans-4-n-propylcyclohexyl)benzoate | Nematic | google.com |

| 4-(trans-4-n-pentylcyclohexyl)-4'-(trans-4-n-propylcyclohexyl)-biphenyl | Nematic | google.com |

Role as a Building Block in the Construction of Bioactive Molecules

The incorporation of a cyclopropyl group into drug molecules is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. acs.orgscientificupdate.com The cyclopropyl ring can improve metabolic stability, increase potency, and reduce off-target effects. acs.org Therefore, this compound represents a valuable building block for the synthesis of new bioactive molecules.

The 4-cyclopropyloxy-phenyl motif can be found in a number of compounds that have been investigated for their biological activity. For example, derivatives of cyclopropylphenol have been synthesized and patented for various applications. google.com The synthesis of a potent PDE4 inhibitor has been reported, which contains a cyclopentyloxy group, a close analogue of the cyclopropyloxy group, attached to a phenyl ring. mdpi.com

The general strategy for incorporating the 4-cyclopropyloxy-phenyl moiety into a bioactive molecule would involve the use of this compound or its derivatives in a multi-step synthesis. For example, the corresponding carboxylic acid could be coupled with a pharmacologically relevant amine to form an amide linkage, a common feature in many drug molecules. The following table provides examples of bioactive molecules containing a cyclopropyl or a related cyclic ether moiety:

| Compound Class | Biological Target | Reference |

| Pyrrolizidine and Indolizidine Alkaloids | Various | mdpi.com |

| PDE4 Inhibitors | Phosphodiesterase 4 | mdpi.com |

| Factor D Inhibitors | Complement Factor D | acs.org |

Environmental Fate and Degradation Studies

Hydrolytic Stability and Degradation Pathways in Aquatic Environments

No studies detailing the hydrolytic stability of Ethyl 4-(cyclopropyloxy)benzoate under varying pH conditions were found in the public domain. Consequently, data on its pH-dependent hydrolysis kinetics and the identity of its hydrolytic by-products are not available.

pH-Dependent Hydrolysis Kinetics

There is no available data on the rate of hydrolysis of this compound at different pH levels.

Identification and Characterization of Hydrolytic By-products

Information regarding the chemical structures and properties of potential degradation products resulting from the hydrolysis of this compound is not available.

Photolytic Degradation under Simulated Environmental Conditions

No research was identified that investigated the degradation of this compound upon exposure to light. This includes a lack of information on its direct photolysis and any potential for photosensitized degradation.

Direct Photolysis Mechanisms and Quantum Yields

There are no available studies that determine the quantum yield or elucidate the mechanisms of direct photolysis for this compound.

Photosensitized Degradation Processes

No information exists on the role of photosensitizers in the degradation of this compound in the environment.

Biodegradation in Terrestrial and Aquatic Systems

Specific studies on the biodegradation of this compound by microorganisms in soil or water systems have not been reported in the available literature. Therefore, its persistence and potential for microbial degradation in these environments remain unknown.

Aerobic Biodegradation Pathways and Metabolite Profiling

The initial step in the aerobic breakdown would likely involve the hydrolysis of the ester bond by esterase enzymes, yielding ethanol (B145695) and 4-(cyclopropyloxy)benzoic acid. This reaction is a common initial step in the degradation of many ethyl-ester-containing compounds in the environment.

Following ester hydrolysis, the resulting 4-(cyclopropyloxy)benzoic acid would be the primary substrate for further microbial degradation. The degradation of the aromatic ring is a critical step and typically involves hydroxylation and subsequent ring cleavage. nih.gov For 4-substituted benzoates, a common pathway involves the initial hydroxylation of the aromatic ring. The position of this hydroxylation can vary depending on the specific microorganisms and enzymes involved.

One plausible pathway involves the hydroxylation of the aromatic ring to form a dihydroxybenzoic acid derivative. This intermediate would then be susceptible to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic intermediates that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, and be ultimately mineralized to carbon dioxide and water.

The fate of the cyclopropyloxy group is less certain and represents a key area for future research. The ether linkage may be cleaved either before or after the aromatic ring is opened. Cleavage of the ether bond would release cyclopropanol, which would then be further metabolized. The stability of the cyclopropyl (B3062369) ring itself under aerobic conditions by microbial enzymes is another important consideration.

Illustrative Aerobic Biodegradation Pathway of a Related Compound (4-Alkoxybenzoate)

| Step | Transformation | Potential Metabolites |

| 1 | Ester Hydrolysis | 4-Alkoxybenzoic Acid, Ethanol |

| 2 | Ether Cleavage | 4-Hydroxybenzoic Acid, Alcohol |

| 3 | Aromatic Ring Hydroxylation | Protocatechuic Acid (3,4-dihydroxybenzoic acid) |

| 4 | Ring Cleavage | Aliphatic acids (e.g., β-ketoadipate) |

| 5 | Further Metabolism | Intermediates of the TCA cycle |

This table is illustrative and based on known pathways for similar compounds. The actual metabolites of this compound may differ.

Anaerobic Biodegradation Studies

Anaerobic biodegradation occurs in environments devoid of oxygen, such as in saturated soils, sediments, and wastewater treatment sludge. The anaerobic degradation of aromatic compounds is generally slower and follows different biochemical pathways compared to aerobic degradation. nih.gov

For this compound, the initial step under anaerobic conditions is also likely to be the hydrolysis of the ester linkage to form ethanol and 4-(cyclopropyloxy)benzoic acid. The subsequent degradation of the aromatic ring under anaerobic conditions is a more complex process.

A common strategy for the anaerobic catabolism of benzoate (B1203000) involves its activation to a coenzyme A (CoA) thioester, in this case, 4-(cyclopropyloxy)benzoyl-CoA. nih.gov This is followed by the reductive dearomatization of the benzene (B151609) ring, a process that requires significant energy input. The resulting cyclic aliphatic compound would then undergo ring cleavage and further degradation through pathways analogous to beta-oxidation.

The fate of the cyclopropyloxy substituent under anaerobic conditions is a significant unknown. The stability of the ether linkage and the cyclopropyl ring under the reductive conditions of anaerobic metabolism would need to be investigated to fully understand the environmental persistence of this compound.

Due to the general recalcitrance of many xenobiotic compounds under anaerobic conditions, it is possible that this compound and its primary metabolites could persist for longer periods in anoxic environments.

Sorption, Desorption, and Leaching Behavior in Soil and Sediment Matrices

The mobility of a chemical in the environment is largely governed by its sorption to soil and sediment particles. Sorption is the process by which a chemical binds to solid particles, which reduces its concentration in the aqueous phase and thus its potential for leaching into groundwater.

The sorption of organic compounds like this compound to soil is influenced by several factors, including the compound's hydrophobicity (log Kow), the organic carbon content of the soil, clay content, and pH. While no specific sorption data for this compound exists, we can infer its likely behavior from its structure.

The presence of the aromatic ring and the ethyl and cyclopropyl groups suggests a moderate level of hydrophobicity. This would indicate a tendency for the compound to sorb to soil organic matter. The Freundlich and Langmuir isotherm models are commonly used to describe the sorption of organic compounds in soil.

Illustrative Sorption Coefficients for Structurally Similar Herbicides in Different Soil Types

| Soil Type | Organic Carbon (%) | Clay (%) | Kf ((µg/g)/(µg/mL)1/n) | 1/n |

| Sandy Loam | 1.2 | 15 | 2.5 | 0.85 |

| Silt Loam | 2.5 | 28 | 5.8 | 0.90 |

| Clay Loam | 3.1 | 42 | 10.2 | 0.92 |

Data is illustrative and based on reported values for herbicides with similar functional groups. Kf is the Freundlich sorption coefficient, and 1/n is the Freundlich exponent.

Leaching is the process by which a chemical moves downward through the soil profile with percolating water. The potential for leaching is inversely related to the strength of sorption. Compounds that are strongly sorbed are less likely to leach into groundwater.

Given the expected moderate sorption of this compound, its leaching potential would likely be moderate. In soils with low organic matter content, the potential for leaching would be higher. Conversely, in soils rich in organic matter, the compound would be more strongly retained, and leaching would be limited. The degradation rate of the compound will also significantly influence its leaching potential; faster degradation will result in less compound available to be leached.

Analytical Methodologies for Environmental Metabolite Identification

To study the environmental fate and degradation of this compound, robust analytical methods are required to detect and quantify the parent compound and its potential metabolites in complex environmental matrices such as soil, water, and sediment.

The primary analytical techniques for the identification and quantification of organic micropollutants are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds. For a compound like this compound, GC-MS would likely provide good sensitivity and selectivity. Derivatization may be necessary for its more polar metabolites, such as the carboxylic acid formed after ester hydrolysis, to increase their volatility for GC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with techniques like electrospray ionization (ESI), is highly effective for the analysis of a wide range of polar and non-polar compounds and is often the method of choice for environmental analysis. researchgate.net It can directly analyze many of the expected metabolites without the need for derivatization. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, facilitating the identification of unknown metabolites.

Sample preparation is a critical step in the analytical process. For soil and sediment samples, this typically involves extraction with an organic solvent, followed by a clean-up step to remove interfering matrix components. Solid-phase extraction (SPE) is a commonly used technique for both extraction and clean-up of water and soil extracts.

Table of Analytical Techniques for Related Environmental Contaminants

| Analytical Technique | Target Analytes | Sample Matrix | Typical Detection Limits |

| GC-MS | Volatile and semi-volatile organic compounds | Water, Soil | ng/L to µg/kg |

| LC-MS/MS | Polar and non-polar organic compounds | Water, Soil, Sediment | pg/L to ng/kg |

| LC-HRMS | Unknown metabolite screening and identification | Water, Soil | ng/L range |

This table summarizes common analytical approaches for environmental contaminant analysis and is applicable to the potential analysis of this compound and its metabolites.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Methodological Advances

Ethyl 4-(cyclopropyloxy)benzoate is a compound that serves as a crucial building block in organic synthesis, particularly within medicinal chemistry. Research has primarily focused on its synthesis and its subsequent use as an intermediate for more complex molecules. The core structure, featuring a benzoate (B1203000) ester linked to a cyclopropyl (B3062369) ether, provides a unique combination of properties, including moderate hydrophobicity.

Methodological advances have centered on the efficient formation of the cyclopropyl aryl ether linkage. Traditional methods like Williamson etherification, involving the reaction of ethyl 4-hydroxybenzoate (B8730719) with a cyclopropyl halide, are employed. mdpi.com More advanced and scalable techniques have been developed, such as the copper-catalyzed Chan-Lam cyclopropylation, which utilizes potassium cyclopropyl trifluoroborate as the cyclopropyl source. nih.gov This method is noted for its operational convenience and compatibility with a range of functional groups. nih.gov Another innovative approach involves a two-step sequence: the 1-methylvinylation of a phenol (B47542) followed by cyclopropanation, which has been developed for creating related methyl-substituted cyclopropyl aryl ethers. acs.org These methods represent significant progress in synthesizing molecules with cyclopropane-heteroatom linkages, which were previously challenging to prepare. nih.gov

The following table summarizes a common synthetic approach for related aryl ethers, providing context for the synthesis of this compound.

| Reaction | Starting Materials | Reagents | Conditions | Key Feature |

| Williamson Ether Synthesis | Ethyl 4-hydroxybenzoate, 11-bromoundecanoic acid hexylamide | K₂CO₃, TBAB | DMF, 65°C, 10h | Formation of an ether linkage from a phenol and an alkyl halide. mdpi.com |

| Chan-Lam Cyclopropylation | Phenol, Potassium cyclopropyltrifluoroborate | Cu(OAc)₂, 1,10-phenanthroline | 1 atm O₂ | Copper-catalyzed cross-coupling for C-O bond formation. nih.gov |

| Alkenylation-Cyclopropanation | Phenol, Potassium 1-methylvinyltrifluoroborate | Cu(OAc)₂·H₂O, then bis(chloromethyl)zinc | DCM, reflux | Two-step sequence to form substituted cyclopropyl ethers. acs.org |

This table is illustrative of methods used for synthesizing aryl ethers and cyclopropyl ethers, which are relevant to the synthesis of this compound.

Emerging Research Directions and Unexplored Applications

The true value of this compound lies in its potential as a scaffold for new therapeutic agents and advanced materials. The cyclopropyl group is an increasingly important motif in drug discovery. acs.org Its unique structural and electronic properties—such as the planarity of the three carbon atoms and the enhanced π-character of its C-C bonds—can significantly influence a drug molecule's characteristics. acs.org

Emerging research points toward the use of the cyclopropyl fragment to:

Enhance Metabolic Stability: The cyclopropyl group can serve as a metabolically stable equivalent for other groups, such as isopropyl or tert-butyl moieties, potentially increasing the half-life of a drug. acs.orgacs.org

Improve Pharmacokinetics: Introducing a cyclopropyl ring can alter properties like brain permeability and plasma clearance, which are critical for developing effective pharmaceuticals. acs.org

Fine-tune Receptor Binding: The rigid conformation of the cyclopropyl ring can help lock a molecule into a bioactive conformation, leading to more favorable and potent binding to biological targets. acs.org

Unexplored applications for this compound and its derivatives could extend to materials science. For instance, benzoate esters are used in the production of polymers and as intermediates for liquid crystals. The introduction of a cyclopropyloxy group could impart novel properties to these materials. Furthermore, related bifunctional molecules have been investigated as organogelators for remediating oil spills, suggesting that with further functionalization, derivatives of this compound could find use in environmental applications. mdpi.com

Future Challenges in Mechanistic Understanding and Environmental Impact Assessment

While synthetic methods have advanced, challenges remain in fully understanding the mechanisms of cyclopropylation reactions. The precise nature of intermediates, such as the proposed cyclopropyl gold(I) carbene-type species in gold-catalyzed reactions, is still a subject of computational and experimental investigation. researchgate.net A deeper mechanistic insight into reactions like the Michael-initiated ring closure (MIRC) and those involving sulfur ylides could lead to the development of more efficient and stereoselective syntheses for cyclopropane-containing compounds. rsc.orgorganic-chemistry.org Achieving high enantioselectivity, especially in the creation of multiple stereogenic centers, remains a significant hurdle. rsc.org

From an environmental perspective, the impact of this compound is not well-documented. However, assessments of related compounds offer some insights. Benzoate esters, as a class, are generally considered to have low potential for human health risk as they are expected to metabolize to benzoic acid. canada.ca Benzoic acid and its salts are typically readily biodegradable. regulations.gov However, the degradation rates can be influenced by environmental conditions, and improper disposal could lead to accumulation in aquatic systems. chemrxiv.org The ecotoxicity of sodium benzoate has been shown to be moderate to practically non-toxic for freshwater organisms, though it can show toxicity to aquatic plants at certain concentrations. regulations.gov

A key future challenge will be to conduct a specific environmental impact assessment for this compound. This would involve studying its biodegradability, potential for bioaccumulation, and aquatic toxicity. Understanding the environmental fate of the cyclopropyl ether moiety is particularly important, as this functional group is being incorporated more frequently into commercial products like pharmaceuticals.

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 4-(cyclopropyloxy)benzoate, and how can reaction yields be optimized?

Answer: this compound can be synthesized via multi-step organic reactions. A typical route involves:

Esterification : Reacting 4-(cyclopropyloxy)benzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) .

Substituent Introduction : Introducing the cyclopropyloxy group via nucleophilic substitution or coupling reactions, as demonstrated in analogous benzoate derivatives .

Optimization Strategies :

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer: Key methods include:

- NMR Spectroscopy : Assign aromatic protons (δ 6.8–8.0 ppm) and cyclopropane protons (δ 0.5–1.5 ppm) using ¹H and ¹³C NMR .

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures using software like SHELX , though this requires high-purity single crystals.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosol exposure is possible .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can substituents like the cyclopropyloxy group influence the compound’s reactivity in polymer or material science applications?

Answer: The cyclopropyloxy group’s steric and electronic effects can:

- Enhance Thermal Stability : Cyclopropane’s ring strain may increase decomposition temperatures.

- Modify Photophysical Properties : Compare UV absorption profiles with derivatives like ethyl 4-(dimethylamino)benzoate (λmax ~300 nm) .

Experimental Design : - Degree of Conversion (DC) : Measure via FT-IR by tracking C=C bond reduction in polymer matrices .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere.

Q. Table 1: Substituent Effects on Polymer Properties

| Substituent | Degree of Conversion (%) | Thermal Stability (°C) |

|---|---|---|

| Cyclopropyloxy (Target) | Pending experimental data | Pending data |

| Dimethylamino | 75–85 | 200–220 |

| Methoxy | 60–70 | 180–200 |

Q. How should researchers resolve contradictions in reported reactivity data, such as conflicting degrees of conversion in polymer systems?

Answer: Contradictions may arise from:

- Initiator Ratios : Ethyl 4-(dimethylamino)benzoate showed higher reactivity at 1:2 (co-initiator:amine) vs. 1:1 ratios .

- Experimental Conditions : Light intensity, wavelength, and oxygen inhibition can alter DC .

Methodology : - Controlled Replication : Standardize light sources (e.g., 470 nm LED) and inert atmospheres (N₂ purge).

- Statistical Analysis : Apply ANOVA to compare means across studies.

Q. What computational approaches are suitable for predicting the biological or material interactions of this compound?

Answer:

- Molecular Docking : Screen for binding affinity with biological targets (e.g., enzymes) using AutoDock Vina.

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict UV absorption .

- Molecular Dynamics (MD) : Simulate polymer matrix interactions to assess compatibility .

Q. How does the cyclopropyloxy group impact photostability compared to other UV-absorbing substituents?

Answer:

- Cyanoacrylate Analogs : Ethyl 2-cyano-3-phenylcinnamate (Uvinul® 3035) shows λmax ~305 nm due to extended conjugation .

- Cyclopropane Effects : The strained ring may reduce conjugation length, shifting absorption to lower wavelengths.

Experimental Validation : - UV-Vis Spectroscopy : Compare λmax and molar absorptivity (ε) with derivatives.

- Accelerated Aging Tests : Expose to UV light (e.g., QUV chamber) and monitor degradation via HPLC.

Q. What strategies can optimize the synthesis of this compound for scalability in academic research?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.